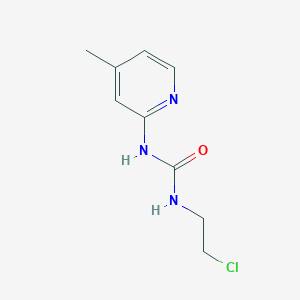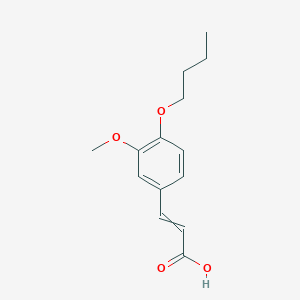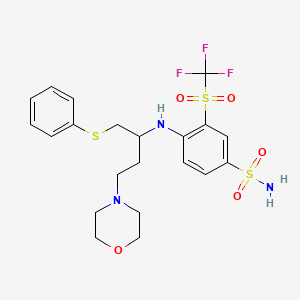![molecular formula C10H6O2S B14011795 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is a heterocyclic compound featuring a benzothiophene ring fused with an aldehyde group. Benzothiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde can be achieved through several methods. One common approach involves the Pd-catalyzed Sonogashira coupling reaction between 2-iodothiophenol and phenylacetylene . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production methods for benzothiophene derivatives often involve large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products
Oxidation: 2-(Benzo[b]thiophen-2-yl)-2-oxoacetic acid.
Reduction: 2-(Benzo[b]thiophen-2-yl)-2-hydroxyacetaldehyde.
Substitution: This compound derivatives with halogen or nitro groups.
Applications De Recherche Scientifique
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde involves its interaction with specific molecular targets. For instance, benzothiophene derivatives are known to inhibit certain enzymes, such as beta-lactamase, by binding to their active sites. This interaction disrupts the enzyme’s function, leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with similar structural features.
2-(Benzo[b]thiophen-2-yl)pyridine: Shares the benzothiophene core but with a pyridine ring.
Tris(2-(benzo[b]thiophen-2-yl)pyridine)iridium(III): A complex with multiple benzothiophene units.
Uniqueness
2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde is unique due to its specific combination of a benzothiophene ring and an aldehyde group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C10H6O2S |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
2-(1-benzothiophen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O2S/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-6H |
Clé InChI |
RZWWYXHKLBRYDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)C(=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


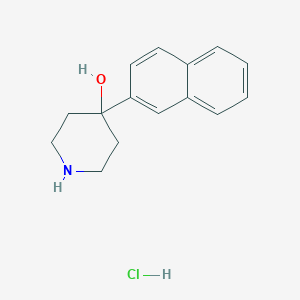
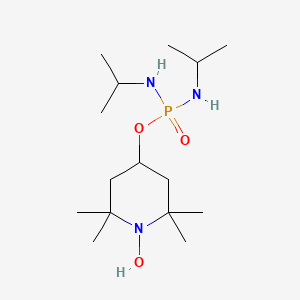
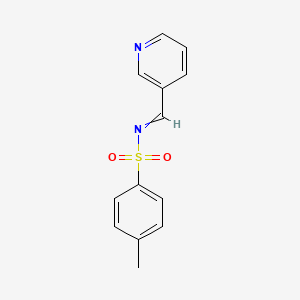
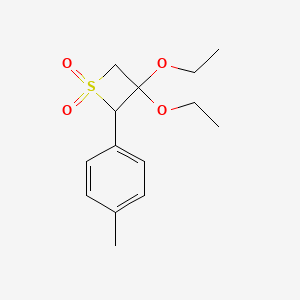
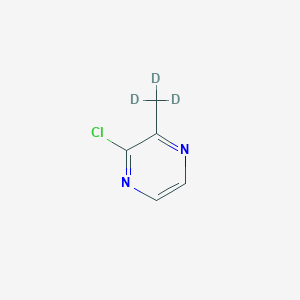
![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![1,2-Dimethyl-1-[[methyl(methylamino)amino]-phenoxyphosphinothioyl]hydrazine](/img/structure/B14011743.png)


